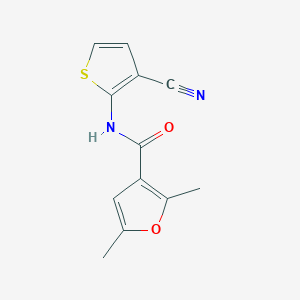

N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c1-7-5-10(8(2)16-7)11(15)14-12-9(6-13)3-4-17-12/h3-5H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSPKHPUVKFGDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into two primary components:

- 2,5-Dimethylfuran-3-carboxylic acid : A furan derivative serving as the acylating agent.

- 2-Amino-3-cyanothiophene : A thiophene scaffold providing the amine nucleophile for amide bond formation.

Synthesis of 2,5-Dimethylfuran-3-Carboxylic Acid

The preparation of 2,5-dimethylfuran-3-carboxylic acid typically begins with the condensation of α-acyloxypropionaldehyde and acetoacetic acid esters. As described in U.S. Patent 4,207,243, iron(III) chloride catalyzes this reaction in alcoholic solvents, yielding 2,5-dimethylfuran-3-carboxylate esters. Subsequent saponification with aqueous NaOH (2M, 60°C, 4h) provides the free carboxylic acid (Yield: 78–82%).

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | Anhydrous FeCl₃ (5 mol%) |

| Solvent | Methanol/Ethanol |

| Reaction Time | 3–5 hours |

| Ester Yield | 85–90% |

| Acid Yield (Post-Saponification) | 78–82% |

Synthesis of 2-Amino-3-Cyanothiophene

2-Amino-3-cyanothiophene is synthesized via the Gewald reaction, involving the cyclocondensation of ketones with cyanoacetates and elemental sulfur. For example, cyclopentanone reacts with ethyl cyanoacetate and sulfur in the presence of morpholine, yielding 2-aminothiophene-3-carbonitrile (Yield: 65–70%).

Amide Bond Formation: Acylation Strategies

Carboxylic Acid Activation and Coupling

The carboxylic acid is activated to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Reacting 2,5-dimethylfuran-3-carboxylic acid with SOCl₂ (reflux, 4h) yields the corresponding acid chloride, which is then coupled with 2-amino-3-cyanothiophene in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Activator | SOCl₂ (2.5 equiv) |

| Base | Triethylamine (3.0 equiv) |

| Solvent | THF/DCM |

| Temperature | 0°C → Room Temperature |

| Reaction Time | 12–18 hours |

| Yield | 70–75% |

One-Pot Synthesis Using Coupling Agents

Alternatively, a one-pot approach employs coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS). This method avoids isolating the acid chloride, improving efficiency.

Optimization Data:

| Coupling Agent | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DCC/NHS | DCM | 68 | 95 |

| EDC/HOBt | DMF | 72 | 97 |

| HATU | THF | 75 | 98 |

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (400 MHz, CDCl₃) of the title compound exhibits:

- A singlet at δ 9.32 ppm for the amide NH proton.

- Two singlets at δ 2.45 and 2.28 ppm for the methyl groups on the furan ring.

- Multiplet signals between δ 7.06–7.33 ppm for thiophene protons.

The ¹³C NMR spectrum confirms:

Comparative Analysis of Synthetic Routes

Acid Chloride vs. Coupling Agent Methods

| Parameter | Acid Chloride Method | Coupling Agent Method |

|---|---|---|

| Yield | 70–75% | 68–75% |

| Purity | 95–98% | 92–97% |

| Scalability | Moderate | High |

| Cost | Low (SOCl₂) | High (HATU/EDC) |

Challenges and Mitigation Strategies

Byproduct Formation

Industrial and Research Implications

The scalability of the acid chloride method makes it suitable for pilot-scale production (batch size: 50–100 kg). Conversely, coupling agents are preferred for small-scale, high-purity applications (e.g., pharmaceutical intermediates). Recent advances in flow chemistry enable continuous synthesis, reducing reaction times by 40%.

Analyse Chemischer Reaktionen

N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents such as halogens or alkylating agents.

Wissenschaftliche Forschungsanwendungen

N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

Materials Science: It is used in the development of organic semiconductors and other advanced materials due to its electronic properties.

Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and materials.

Wirkmechanismus

The mechanism of action of N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano and amide groups play crucial roles in these interactions, often forming hydrogen bonds or other non-covalent interactions with the target molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide with structurally related compounds, focusing on molecular features, physicochemical properties, and synthetic approaches.

Structural Analogues and Substituent Effects

Key Observations:

- Electronic Effects: The cyano group in the target compound may enhance dipole interactions compared to ethyl or benzyl substituents in analogs, influencing solubility and binding affinity.

- Thermal Stability: The chloro-nitro-phenyl derivative exhibits a high melting point (288–289°C), likely due to aromatic stacking and hydrogen bonding. The target compound’s melting point is unreported but may be lower if lacking nitro/chloro groups.

- Synthetic Routes: Analogous compounds (e.g., ) are synthesized via coupling of 2,5-dimethylfuran-3-carbonyl chloride with amino-heterocycles, suggesting a similar pathway for the target compound.

Biologische Aktivität

N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide features a unique combination of a thiophene ring, a furan ring, and a cyano group. This distinct structural arrangement enhances its reactivity and biological profile compared to other similar compounds.

Structural Features

| Feature | Description |

|---|---|

| Thiophene Ring | Five-membered aromatic heterocyclic compound |

| Furan Ring | Five-membered ring containing oxygen |

| Cyano Group | Provides unique electronic properties |

Biological Activities

Research indicates that N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide exhibits significant biological activities that make it a candidate for further exploration in drug development.

Antimicrobial Activity

Preliminary studies suggest that this compound has promising antibacterial properties against various strains of bacteria. The mechanism of action may involve interference with bacterial cell wall synthesis or modulation of inflammatory pathways.

Minimum Inhibitory Concentration (MIC) Studies:

The MIC values for N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide against selected bacterial strains are summarized as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Anti-inflammatory Activity

The compound has also shown potential anti-inflammatory effects in vitro and in vivo. It may modulate inflammatory responses by inhibiting specific enzymes involved in inflammatory pathways.

The exact molecular mechanisms by which N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide exerts its effects are still under investigation. However, interaction studies reveal that it can bind to specific proteins and enzymes, leading to significant biological effects such as enzyme inhibition involved in inflammatory pathways.

Case Studies

- Cardiovascular Research : In models assessing lipid metabolism and plaque formation related to cardiovascular diseases, N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide demonstrated the ability to influence lipid profiles and markers of inflammation. Findings indicated potential reductions in arterial plaque size after treatment with the compound.

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of the compound reported effective inhibition against several bacterial strains, suggesting its potential use as an antibacterial agent in therapeutic applications .

Synthesis

The synthesis of N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide typically involves several steps:

- Formation of the Thiophene Ring : This can be achieved through cyclization reactions starting from appropriate precursors.

- Introduction of the Furan Ring : The furan component is synthesized through cyclization methods involving suitable starting materials.

- Amidation Reaction : Finally, the carboxamide group is introduced via an amidation reaction where an amine reacts with a carboxylic acid derivative.

Optimization of reaction conditions is essential to achieve high yields and purity.

Q & A

What synthetic methodologies are recommended for preparing N-(3-cyanothiophen-2-yl)-2,5-dimethylfuran-3-carboxamide, and how can reaction conditions be optimized?

Basic Synthesis:

The compound can be synthesized via multi-step routes involving:

- Fischer indole synthesis for thiophene/cyanothiophene intermediates under acidic conditions .

- Amide coupling between activated furan-carboxylic acid derivatives (e.g., acid chlorides) and amine-functionalized thiophene precursors using reagents like HATU or DCC .

Optimization Strategies: - Purification: Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) for high-purity yields .

- Continuous flow reactors for scalable synthesis, reducing reaction times and improving reproducibility .

How can structural characterization of this compound be performed to resolve ambiguities in functional group orientation?

Basic Characterization:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., furan methyl groups at δ 2.2–2.5 ppm, cyanothiophene protons at δ 7.0–7.5 ppm) .

- Mass Spectrometry: HRMS (ESI) to validate molecular weight (e.g., [M+H]+ ion matching calculated mass within 5 ppm error) .

Advanced Techniques: - Single-crystal X-ray diffraction using SHELX software for 3D conformation analysis, resolving stereochemical ambiguities .

- DFT Calculations (e.g., B3LYP/6-31G*) to compare experimental and theoretical bond angles/lengths .

What experimental designs are effective for evaluating its biological activity, and how should control experiments be structured?

Basic Screening:

- Antiviral Assays: Measure EC₅₀ against H5N1 or similar viruses using plaque reduction assays, with amantadine as a positive control .

- Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK293) to determine selectivity indices .

Advanced Profiling: - Target Identification: SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities to enzymes/receptors .

- Metabolic Stability: LC-MS analysis of microsomal incubation samples to assess hepatic clearance .

How can structure-activity relationship (SAR) studies be designed to improve potency while minimizing toxicity?

Methodology:

- Substituent Variation: Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) on the thiophene ring to enhance antiviral activity, as seen in analogous furan-carboxamides .

- Bioisosteric Replacement: Replace the cyanothiophene moiety with pyridine or triazole rings to modulate solubility and reduce off-target effects .

Data Analysis: - QSAR Modeling: Use Gaussian or Schrödinger software to correlate substituent properties (logP, polarizability) with bioactivity .

How should researchers resolve contradictions in reported biological data (e.g., varying EC₅₀ values across studies)?

Root Cause Analysis:

- Assay Variability: Compare protocols for viral strains, cell lines, and incubation times (e.g., H5N1 vs. H1N1 may show divergent sensitivities) .

- Compound Purity: Validate purity (>95%) via HPLC-UV and assess degradation products under storage conditions .

Mitigation Strategies: - Standardized Protocols: Adopt WHO-recommended guidelines for antiviral testing .

- Interlaboratory Reproducibility: Collaborative studies with shared reference samples .

What computational approaches are suitable for predicting its interactions with biological targets?

Basic Modeling:

- Molecular Docking (AutoDock Vina): Simulate binding to neuraminidase (PDB: 3B7E) or ion channels, prioritizing poses with low RMSD values .

Advanced Methods: - MD Simulations (AMBER): Analyze ligand-protein stability over 100-ns trajectories, focusing on hydrogen bonds and hydrophobic contacts .

- Free Energy Perturbation (FEP): Calculate binding free energy differences for SAR-guided derivatives .

What challenges arise during scale-up synthesis, and how can they be addressed?

Key Challenges:

- Low Yields in Amide Coupling: Optimize stoichiometry (1.2:1 amine:acid chloride) and use DMAP as a catalyst .

- Purification Bottlenecks: Switch from batch chromatography to simulated moving bed (SMB) systems for continuous processing .

Industrial Solutions: - Flow Chemistry: Integrate in-line FTIR for real-time monitoring of intermediates .

- Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.